2-[5-(4'-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a biphenyl group, an oxadiazole ring, and a pyridine ring
Properties
IUPAC Name |
5-[4-(4-propoxyphenyl)phenyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-15-26-19-12-10-17(11-13-19)16-6-8-18(9-7-16)22-24-21(25-27-22)20-5-3-4-14-23-20/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPLTILLGEOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4’-propoxybiphenyl-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the 1,2,4-oxadiazole ring. Finally, the oxadiazole derivative is coupled with 2-bromopyridine under palladium-catalyzed conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or RNA can result in antimicrobial or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science.
1,2,4-Oxadiazole Derivatives: A class of compounds with diverse biological activities.
Uniqueness
2-[5-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine stands out due to its unique combination of structural features, including the biphenyl group, oxadiazole ring, and pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
